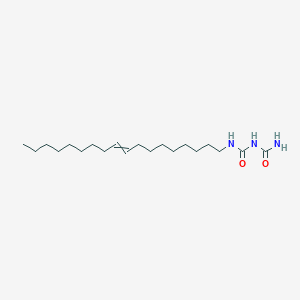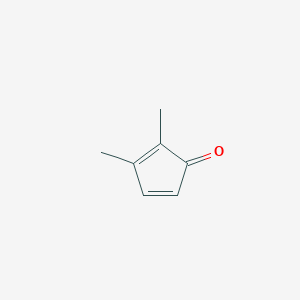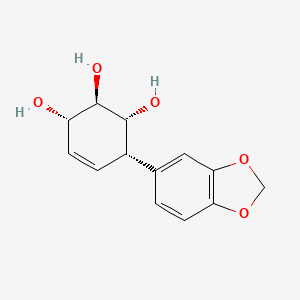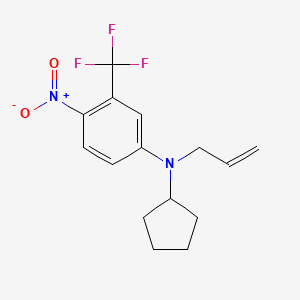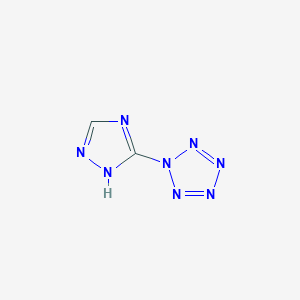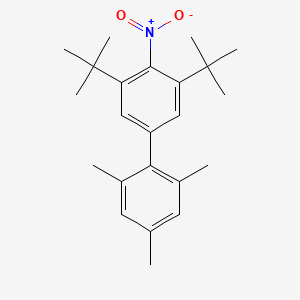
3',5'-Di-tert-butyl-2,4,6-trimethyl-4'-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes tert-butyl groups, methyl groups, and a nitro group attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl precursor followed by alkylation to introduce the tert-butyl and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other functional groups at the aromatic ring positions.
Applications De Recherche Scientifique
3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 3’,5’-Di-tert-butyl-2,4,6-trimethyl-4’-nitro-1,1’-biphenyl exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These features enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene: Another compound with tert-butyl groups and a mesitylene core, used as an antioxidant.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but without the nitro group, used in different chemical reactions.
Propriétés
Numéro CAS |
143726-83-4 |
|---|---|
Formule moléculaire |
C23H31NO2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
2-(3,5-ditert-butyl-4-nitrophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C23H31NO2/c1-14-10-15(2)20(16(3)11-14)17-12-18(22(4,5)6)21(24(25)26)19(13-17)23(7,8)9/h10-13H,1-9H3 |
Clé InChI |
SSSABMVHUJTPHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C(=C2)C(C)(C)C)[N+](=O)[O-])C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


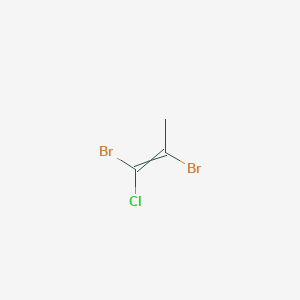
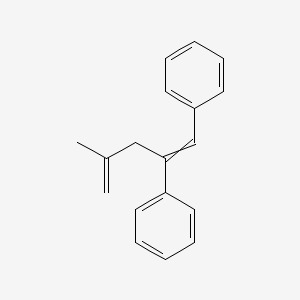
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
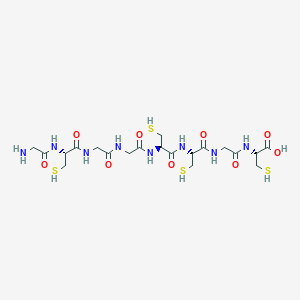
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

